molecular formula C8H5BrN2S B1371982 4-(4-Bromo-1,3-thiazol-2-yl)pyridine CAS No. 1142195-11-6

4-(4-Bromo-1,3-thiazol-2-yl)pyridine

Cat. No. B1371982
CAS RN: 1142195-11-6
M. Wt: 241.11 g/mol
InChI Key: UJZYFILMBWMMRA-UHFFFAOYSA-N
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Description

“4-(4-Bromo-1,3-thiazol-2-yl)pyridine” is a chemical compound with the CAS Number: 1142195-11-6 . It has a molecular weight of 241.11 . The IUPAC name for this compound is the same as its common name . The InChI code for this compound is 1S/C8H5BrN2S/c9-7-5-12-8(11-7)6-1-3-10-4-2-6/h1-5H .


Molecular Structure Analysis

The molecular structure of “4-(4-Bromo-1,3-thiazol-2-yl)pyridine” can be represented by the InChI code 1S/C8H5BrN2S/c9-7-5-12-8(11-7)6-1-3-10-4-2-6/h1-5H . This indicates that the compound consists of a pyridine ring attached to a thiazole ring via a carbon atom. The thiazole ring carries a bromine atom .


Physical And Chemical Properties Analysis

“4-(4-Bromo-1,3-thiazol-2-yl)pyridine” is a powder at room temperature . The compound is stable under normal shipping temperatures .

Scientific Research Applications

Antimicrobial Activity

Thiazole derivatives, including those with a bromo-pyridine group, have been recognized for their antimicrobial properties. They are often used in the development of new antimicrobial agents due to their ability to inhibit the growth of various bacteria and fungi. The structural moiety of thiazole is known to interact with bacterial enzymes and disrupt their function, leading to the potential treatment of infectious diseases .

Anticancer Agents

The incorporation of the thiazole ring into compounds has shown promise in anticancer research. Specifically, derivatives of 4-(4-Bromo-1,3-thiazol-2-yl)pyridine have been evaluated for their efficacy against certain cancer cell lines, such as human breast adenocarcinoma (MCF7). These compounds can act as kinase inhibitors or interact with DNA, thereby inhibiting cancer cell growth and proliferation .

Agricultural Chemicals

Thiazole compounds are also utilized in the agricultural sector. They serve as the basis for developing novel agrochemicals, including pesticides and herbicides. Their biological activity can be harnessed to protect crops from pests and diseases, contributing to increased agricultural productivity and food security .

Photographic Sensitizers

In the field of photography, thiazole derivatives are used as sensitizers. They play a crucial role in the formation of the latent image on photographic films. The bromo-thiazolyl group can improve the efficiency of silver halide crystals in capturing light, which is critical for high-quality photographic outcomes .

Industrial Applications

The industrial applications of thiazole derivatives are diverse. They are involved in the synthesis of dyes, pigments, and chromophores due to their stable aromatic structure and reactivity. These compounds can impart vivid colors and are used in various products, from textiles to inks .

Pharmaceutical Development

Thiazoles are a key scaffold in pharmaceuticals, appearing in drugs like vitamin B1 (thiamine) and penicillin. The bromo-thiazolyl group can enhance the pharmacological profile of drugs, leading to the development of new medications with improved efficacy and safety profiles. This includes drugs for treating conditions such as Alzheimer’s disease, hypertension, and diabetes .

Future Directions

Thiazole derivatives, including “4-(4-Bromo-1,3-thiazol-2-yl)pyridine”, have been the focus of numerous studies due to their diverse biological activities . Future research may continue to explore the potential applications of this compound in various fields, including medicinal chemistry .

properties

IUPAC Name

4-bromo-2-pyridin-4-yl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2S/c9-7-5-12-8(11-7)6-1-3-10-4-2-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJZYFILMBWMMRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NC(=CS2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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